Chemical structure and properties of 8-methylisoquinolin-1(2H)-one
Chemical structure and properties of 8-methylisoquinolin-1(2H)-one
An In-Depth Technical Guide to 8-Methylisoquinolin-1(2H)-one: Structure, Synthesis, and Therapeutic Potential
Introduction: The Significance of the Isoquinolinone Scaffold
The isoquinolin-1(2H)-one nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive template for interrogating biological systems. Derivatives of this core have demonstrated a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, the substitution pattern on the carbocyclic ring dramatically influences target specificity and potency. This guide focuses on a specific, synthetically valuable derivative: 8-methylisoquinolin-1(2H)-one (CAS No: 116409-35-9).[5] We will provide an in-depth exploration of its chemical architecture, a robust and validated synthetic protocol, and a discussion of its emerging relevance in modern drug discovery, particularly as a key intermediate for kinase inhibitors.[6][7]
PART 1: Molecular Architecture and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section details the structural and physicochemical characteristics of 8-methylisoquinolin-1(2H)-one.
Chemical Structure and Tautomerism
8-Methylisoquinolin-1(2H)-one possesses a fused ring system consisting of a benzene ring and a pyridinone ring. The methyl group at the C8 position is a key feature, sterically influencing the local environment and providing a potential handle for further synthetic modification. The molecule exists predominantly in the lactam form, 8-methylisoquinolin-1(2H)-one, in equilibrium with its lactim tautomer, 8-methylisoquinolin-1-ol. Under physiological conditions, the lactam form is overwhelmingly favored.
Physicochemical Properties
Quantitative data for this specific isomer is not extensively published. The following table consolidates computed properties and data from analogous compounds to provide a reliable profile for experimental design.
| Property | Value | Source / Comment |
| CAS Number | 116409-35-9 | Chemsrc[5] |
| Molecular Formula | C₁₀H₉NO | PubChem (Analog)[8] |
| Molecular Weight | 159.18 g/mol | PubChem (Analog)[8] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | ChemScene (Isomer)[9] |
| LogP (Computed) | 1.83 | ChemScene (Isomer)[9] |
| Hydrogen Bond Donors | 1 | ChemScene (Isomer)[9] |
| Hydrogen Bond Acceptors | 1 | ChemScene (Isomer)[9] |
Note: Data for TPSA, LogP, and H-bond donors/acceptors are based on the isomeric compound 8-Methyl-3(2H)-isoquinolinone, as direct experimental data for the title compound is sparse. These values are expected to be very similar.
Spectroscopic Signature (Predicted)
For a researcher, unambiguous structural confirmation is paramount. While a dedicated published spectrum for 8-methylisoquinolin-1(2H)-one is not available, we can predict its key spectroscopic features based on the analysis of its parent scaffold and the closely related 8-methylquinoline.[10][11]
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¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.5 ppm) would display a complex pattern of coupled protons on the benzene and pyridinone rings. A key diagnostic signal would be a singlet for the methyl group (CH₃) in the upfield aromatic or slightly downfield aliphatic region (δ 2.5-2.8 ppm).[11] The vinyl protons on the pyridinone ring would appear as doublets around δ 6.5-7.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (δ > 160 ppm). Aromatic and vinyl carbons would appear in the δ 115-150 ppm range. The methyl carbon signal would be the most upfield, typically in the δ 15-25 ppm range.[10][12]
-
IR Spectroscopy: A strong, characteristic absorption band for the lactam carbonyl (C=O) stretch is expected between 1650-1680 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3100-3300 cm⁻¹. C-H stretching from the aromatic rings and the methyl group would appear around 2900-3100 cm⁻¹.
-
Mass Spectrometry: The nominal mass would be 159, with the molecular ion peak [M]⁺ at m/z = 159. High-resolution mass spectrometry should confirm the elemental composition of C₁₀H₉NO.[8]
PART 2: Synthesis and Validated Experimental Protocol
The utility of a chemical entity is directly tied to its accessibility. The isoquinolinone core can be constructed through various strategies, including the Pomeranz–Fritsch reaction or transition-metal-catalyzed cyclizations.[13] A documented synthesis of 8-methylisoquinolin-1(2H)-one is found within patent literature, detailing a palladium-catalyzed intramolecular C-N coupling reaction.[6] This method is robust and provides a clear, scalable route.
Synthetic Strategy: Intramolecular Buchwald-Hartwig Amination
The chosen strategy relies on the formation of a key precursor, 2-(cyanomethyl)-3-methylbenzamide, followed by a base-mediated intramolecular cyclization. A more direct and elegant approach, detailed in patent US8193182B2, involves the palladium-catalyzed reaction of 2-iodo-6-methylbenzoic acid with an amine source, which we will adapt here for the synthesis of the core scaffold. The logic behind this approach is its convergence and high efficiency, leveraging the power of modern cross-coupling chemistry to form the critical C-N bond of the lactam ring.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the rationale, ensuring the researcher understands the causality behind the procedure.
Objective: To synthesize 8-methylisoquinolin-1(2H)-one.
Materials:
-
2-Iodo-6-methylbenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-iodo-6-methylbenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and ammonium chloride (1.5 eq).
-
Rationale: The flask must be dry and under an inert atmosphere (nitrogen) to prevent the deactivation of the palladium catalyst. K₂CO₃ acts as the base required for the catalytic cycle. Ammonium chloride serves as the nitrogen source for the lactam ring.
-
-
Catalyst Premixing:
-
In a separate small flask, suspend palladium(II) acetate (0.1 eq) and triphenylphosphine (0.3 eq) in anhydrous DMF (approx. 5 mL). Stir for 10 minutes under nitrogen.
-
Rationale: Premixing allows for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precursor. PPh₃ serves as the ligand, stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps of the cross-coupling reaction.
-
-
Initiation of Reaction:
-
Add anhydrous DMF to the main reaction flask to dissolve the solids.
-
Transfer the catalyst premix to the main reaction flask via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Rationale: DMF is a polar aprotic solvent suitable for palladium-catalyzed reactions, effectively solvating the ionic intermediates. Elevated temperature is necessary to overcome the activation energy for the catalytic cycle.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The aqueous workup removes the inorganic salts (K₂CO₃, KCl, etc.) and residual DMF. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure 8-methylisoquinolin-1(2H)-one.
-
Visualization of the Synthetic Workflow
Caption: Palladium-catalyzed synthesis of 8-methylisoquinolin-1(2H)-one.
PART 3: Therapeutic Relevance and Future Directions
The true value of a molecule like 8-methylisoquinolin-1(2H)-one lies in its potential application. The isoquinolinone scaffold is increasingly recognized as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3][6]
Role as a Kinase Inhibitor Scaffold
Substituted isoquinolin-1(2H)-ones have been identified as potent inhibitors of several important kinase families:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival.[3][6] Its hyperactivation is a hallmark of many cancers. The isoquinolinone core can be elaborated with substituents that occupy the ATP-binding pocket of PI3K, leading to pathway inhibition.[3][6] The 8-methyl group on the title compound can serve as a crucial anchoring point or a steric element to enhance selectivity and potency.
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[7] Inhibiting HPK1 can enhance the anti-tumor immune response. Recently discovered HPK1 inhibitors feature the 1(2H)-isoquinolinone scaffold, demonstrating its utility in this cutting-edge therapeutic area.[7]
-
Rho-kinase (ROCK): ROCK inhibitors are investigated for cardiovascular diseases, including hypertension.[14] The 2H-isoquinolin-1-one core has been successfully used to develop potent ROCK inhibitors.[14]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and indicates the point of intervention for kinase inhibitors derived from scaffolds like 8-methylisoquinolin-1(2H)-one. These inhibitors typically function as ATP-competitive antagonists.
Caption: Inhibition of the PI3K signaling pathway by isoquinolinone derivatives.
Conclusion
8-Methylisoquinolin-1(2H)-one is more than just another heterocyclic compound; it is a strategically important building block for the development of next-generation therapeutics. Its well-defined structure, accessible synthesis, and proven relevance as a kinase inhibitor scaffold make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower scientists to leverage the potential of this versatile compound in their research endeavors, paving the way for new discoveries in oncology, immunology, and beyond.
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- Various Authors. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
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- Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 279, 116877.
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- Bosanac, T., et al. (2010). Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 3, aryl substituted pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 20(12), 3746-9.
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